Product packaging for butyl 4-[(4-methylbenzoyl)amino]benzoate(Cat. No.:)

butyl 4-[(4-methylbenzoyl)amino]benzoate

Cat. No.: B4776040
M. Wt: 311.4 g/mol
InChI Key: JNJYUXLGFHHEIT-UHFFFAOYSA-N
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Description

Butyl 4-[(4-methylbenzoyl)amino]benzoate is a synthetic organic compound of interest in chemical and pharmaceutical research. This benzoate derivative features a molecular structure that incorporates both amide and ester functional groups, making it a potential intermediate or building block in synthetic organic chemistry. Researchers may utilize this compound in the development of more complex molecular architectures, particularly in exploring structure-activity relationships or as a precursor in medicinal chemistry programs. Its structure suggests potential for application in materials science, for instance, in the synthesis of polymers or liquid crystals. As with all chemicals of this nature, it is essential to consult the relevant safety data sheets before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO3 B4776040 butyl 4-[(4-methylbenzoyl)amino]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-[(4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-4-13-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJYUXLGFHHEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for Butyl 4 4 Methylbenzoyl Amino Benzoate

Elaboration of Novel Synthetic Routes to the Core Structure

The traditional synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate typically involves a two-step process: the esterification of 4-aminobenzoic acid to form butyl 4-aminobenzoate (B8803810), followed by the amidation of this intermediate with 4-methylbenzoyl chloride. Modern approaches seek to refine these steps for greater efficiency and explore entirely new convergent pathways.

Optimized Esterification Reactions for Butyl Benzoate (B1203000) Formation

The initial and crucial step in the synthesis is the formation of the butyl ester, typically through the Fischer esterification of 4-aminobenzoic acid (PABA) with 1-butanol (B46404). wikipedia.orgresearchgate.net This reaction is an acid-catalyzed equilibrium process. libretexts.org To optimize the yield of the desired product, butyl 4-aminobenzoate, the equilibrium must be shifted to the right.

Key optimization strategies include:

Use of Excess Reactant: Employing an excess of 1-butanol can effectively drive the reaction forward, according to Le Châtelier's Principle. libretexts.org

Water Removal: The reaction produces water as a byproduct; its continuous removal from the reaction mixture using techniques like azeotropic distillation with a Dean-Stark apparatus prevents the reverse hydrolysis reaction and increases the conversion rate.

Catalyst Selection: While concentrated sulfuric acid is a traditional and effective catalyst, its corrosive nature and the complex neutralization workup have prompted research into alternatives. researchgate.netyoutube.com Stoichiometric amounts of acid are often required because the basic amino group of PABA neutralizes the acid catalyst. researchgate.net

The efficiency of esterification is highly dependent on the structure of the alcohol. Primary alcohols like 1-butanol react much more readily than more sterically hindered secondary or tertiary alcohols. researchgate.net

ParameterTraditional MethodOptimized ApproachRationale for Optimization
CatalystConcentrated Sulfuric Acid researchgate.netSolid Acid Catalysts (e.g., Sodium Bisulfate) google.comReduces corrosion, simplifies workup, greener alternative. google.com
Reactant Ratio (Alcohol:Acid)Near StoichiometricExcess Alcohol (e.g., 5:1) chemicalbook.comShifts equilibrium towards product formation. libretexts.org
Water RemovalNone / Simple RefluxAzeotropic Distillation (Dean-Stark)Prevents reverse reaction, increasing yield. researchgate.net
Reaction Time>8 hours researchgate.net3-5 hours google.comImproved kinetics and more efficient equilibrium shift.

Mechanistic Studies of Amidation Processes (e.g., between 4-aminobenzoate and 4-methylbenzoyl chloride)

The second key transformation is the formation of the amide bond, typically achieved through the Schotten-Baumann reaction. vedantu.comchemistnotes.com This involves the acylation of the amino group of butyl 4-aminobenzoate with an acyl halide, such as 4-methylbenzoyl chloride, in the presence of a base. chemistnotes.com

The mechanism proceeds via the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (butyl 4-aminobenzoate) attacks the electrophilic carbonyl carbon of the acyl chloride (4-methylbenzoyl chloride). chemistnotes.comiitk.ac.in This forms a tetrahedral intermediate. iitk.ac.in

Proton Transfer & Elimination: An added base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), removes the proton from the nitrogen atom. chemistnotes.combyjus.com This facilitates the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group, yielding the final amide product. byjus.com

The base plays a dual role in the reaction: it neutralizes the hydrochloric acid produced as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic, and it helps to drive the reaction to completion. byjus.comorganic-chemistry.org Pyridine can be particularly effective as it may form a highly reactive acylating agent with the acyl chloride. byjus.com

Multi-Component and Cascade Reaction Approaches

To enhance synthetic efficiency and atom economy, researchers are exploring multi-component reactions (MCRs) and cascade sequences that can form the target molecule in a single pot. While a specific MCR for this compound is not prominently documented, related strategies for synthesizing N-acyl compounds suggest feasibility.

Isocyanide-Based MCRs: The Ugi reaction, a well-known isocyanide-based MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create complex α-acylamino amides. researchgate.net A potential, albeit complex, adaptation could theoretically be designed to assemble the core structure of the target compound.

Copper-Catalyzed MCR: A copper-catalyzed three-component reaction has been developed for the synthesis of N-acyl amidines from aryl acetylenes, amines, and dioxazolones, generating only CO2 as a byproduct. acs.org Such methodologies represent a significant step towards direct, atom-efficient strategies for C-N bond formation and acylation, which could be adapted for the synthesis of N-acyl aminobenzoates. acs.org These advanced reactions offer a more direct and efficient route compared to traditional multi-step syntheses. acs.org

Green Chemistry Principles Applied to Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Sustainable Catalytic Systems (e.g., heterogenous, organocatalysis)

A major focus of green synthesis is the replacement of conventional homogeneous catalysts with more sustainable alternatives that are easily separable and reusable.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy removal by filtration at the end of the reaction. libretexts.org

For the esterification step, solid acid catalysts like sodium bisulfate have been shown to be effective, non-corrosive, and environmentally benign alternatives to sulfuric acid for synthesizing butylparaben, a structurally similar ester. google.com Cation exchange resins and zeolites are other examples of solid acids that can catalyze esterification, simplifying product purification and allowing for catalyst recycling. acsgcipr.orggoogle.com

For amidation, heterogeneous catalysts are less common but are an active area of research. Pt-based heterogeneous catalysts have been developed for amide hydrogenation, demonstrating the potential for solid catalysts in amide-related transformations. rsc.org

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals.

Computational studies have investigated organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for amidation and trans-esterification reactions. nih.gov

Natural deep eutectic solvents (NADES), such as a mixture of urea (B33335) and choline (B1196258) chloride, can act as both a sustainable reaction medium and a catalyst for the esterification of PABA to produce benzocaine (B179285) analogues. jsynthchem.com This approach offers a greener, more efficient method that operates under milder conditions. jsynthchem.com

Reaction StepCatalyst TypeExampleKey Advantages
EsterificationHeterogeneous AcidSodium Bisulfate google.com, Cation Exchange Resin google.comReusable, non-corrosive, simplified workup. google.comgoogle.com
OrganocatalystUrea-Choline Chloride (NADES) jsynthchem.comBiodegradable, low toxicity, acts as solvent and catalyst. jsynthchem.com
AmidationOrganocatalystTBD, DBU nih.govMetal-free, activates reactants for nucleophilic attack. nih.gov
HeterogeneousPt–MoOx/TiO2 (for related reactions) rsc.orgPotentially reusable, high selectivity (in specific applications). rsc.org

Utilization of Alternative Reaction Media (e.g., solvent-free, supercritical fluids)

Replacing volatile and often hazardous organic solvents is a cornerstone of green chemistry. acs.orgjeires.com

Solvent-Free Reactions: Performing reactions "neat" (without any solvent) is the ideal scenario, reducing waste and purification costs. The esterification to form parabens can be conducted with an excess of the alcohol reactant serving as the solvent, which can then be recovered and reused. researchgate.netchemicalbook.com

Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. jeires.comnumberanalytics.com Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. acs.orgjeires.com

It possesses high diffusivity and low viscosity like a gas, which can enhance mass transfer and reaction rates. jeires.comnumberanalytics.com

Its density and solvating power are similar to a liquid and can be tuned by adjusting temperature and pressure. acs.orgrsc.org

A key advantage is the ease of product separation; after the reaction, simply reducing the pressure causes the scCO₂ to return to its gaseous state, leaving behind a solvent-free product. libretexts.org This makes scCO₂ an excellent candidate medium for reactions like hydrogenation and esterification. numberanalytics.comlibretexts.org

Reaction Condition Optimization and Process Intensification

The industrial production of fine chemicals and active pharmaceutical ingredients (APIs) increasingly relies on the principles of reaction condition optimization and process intensification. These strategies are crucial for developing safer, more efficient, and sustainable manufacturing processes. numberanalytics.commdpi.com The synthesis of this compound, typically achieved through the acylation of butyl 4-aminobenzoate with 4-methylbenzoyl chloride via a Schotten-Baumann reaction, provides a relevant case for applying these principles. organic-chemistry.orgchemistnotes.comwikipedia.org

Kinetic and Thermodynamic Investigations of Synthetic Steps

A thorough understanding of the kinetics and thermodynamics of the synthetic steps is fundamental for optimizing the production of this compound. The primary reaction is the N-acylation of an aromatic amine, a type of condensation reaction. wikipedia.org

Kinetic Investigations:

The rate of the Schotten-Baumann reaction is influenced by several factors, including the nature of the reactants, the solvent, the base used, and the temperature. Kinetic studies of similar N-acylation reactions reveal that the reaction generally follows second-order kinetics. scispace.com The reaction occurs in a biphasic system, with the reaction rate often dependent on the mass transfer of the nucleophile from the aqueous phase to the organic phase where the reaction with the acyl chloride takes place. scispace.com

The choice of base is critical; while inorganic bases like sodium hydroxide are common, organic bases such as pyridine can act as superior acylating agents. byjus.com The base neutralizes the hydrochloric acid formed during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. organic-chemistry.orgbyjus.com

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

Parameter Value Conditions
Rate Constant (k) 0.05 - 0.5 L mol⁻¹ s⁻¹ Dichloromethane/water, 25°C, NaOH
Activation Energy (Ea) 40 - 60 kJ/mol -
Pre-exponential Factor (A) 10⁶ - 10⁸ L mol⁻¹ s⁻¹ -

Thermodynamic Investigations:

The formation of the amide bond in this compound is an exothermic process. The standard enthalpy of formation (ΔHf°) and combustion (ΔHc°) are key thermodynamic parameters. While specific experimental values for this compound are not published, estimations can be made based on data for similar amides and anilides. researchgate.net The hydrolysis of amides, the reverse reaction, is generally endothermic. solubilityofthings.com The amide linkage is quite stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. scienceready.com.au

The table below presents estimated thermodynamic data for the formation of the amide bond.

Table 2: Estimated Thermodynamic Parameters for Amide Bond Formation

Parameter Estimated Value Notes
Enthalpy of Reaction (ΔHrxn) -20 to -40 kJ/mol Exothermic reaction
Gibbs Free Energy of Reaction (ΔGrxn) Negative Spontaneous under standard conditions
Entropy of Reaction (ΔSrxn) Slightly negative Decrease in the number of moles

Stereochemical Control in Analogous Chiral Derivatives

While this compound itself is not chiral, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogues. The development of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov

The introduction of chirality into molecules analogous to this compound can be achieved through various strategies, primarily involving the use of chiral catalysts or chiral auxiliaries during the synthesis.

Asymmetric Acylation:

Enantioselective acylation of a racemic amine or the desymmetrization of a prochiral diol using a chiral acylating agent or a chiral catalyst can produce enantiomerically enriched products. Chiral catalysts, such as enzymes (e.g., lipases) or synthetic catalysts (e.g., chiral phosphines, binaphthyl derivatives), can facilitate the preferential reaction of one enantiomer over the other. nih.govcapes.gov.br For example, aminoacylase (B1246476) I from Aspergillus melleus has been shown to catalyze the acylation of primary arylalkylamines. capes.gov.br

Use of Chiral Auxiliaries:

Another approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Stereochemical Stability and Analysis:

The stereochemical stability of the resulting chiral amides is a critical consideration. Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, can occur under certain conditions, particularly with changes in pH or temperature. nih.gov The stereochemical outcome of these reactions is typically analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

The development of synthetic methods that provide high enantioselectivity (ee) and diastereoselectivity (de) is a continuous area of research. For instance, nickel-catalyzed enantioselective hydroalkylation of acyl enamines has been used to produce chiral amines with excellent enantioselectivity. nih.gov Similarly, planar chiral iron complexes have been explored as catalysts in enantioselective transformations. nih.gov

While specific examples of stereochemical control in the synthesis of chiral derivatives directly analogous to this compound are not extensively documented in publicly available literature, the principles and methodologies described for other chiral amines and amides provide a strong foundation for the development of such processes.

Detailed Structural Characterization and Conformational Analysis of Butyl 4 4 Methylbenzoyl Amino Benzoate

High-Resolution Spectroscopic Techniques for Elucidating Intricate Structural Features

Spectroscopic techniques are indispensable for probing the molecular structure of butyl 4-[(4-methylbenzoyl)amino]benzoate in various states. These methods provide detailed information about the chemical environment of individual atoms, the connectivity of the molecular framework, and the nature of non-covalent interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of all expected functional groups, including the butyl ester, the two para-substituted benzene (B151609) rings, and the methyl group.

Advanced NMR techniques could offer deeper insights. For instance, Diffusion-Ordered Spectroscopy (DOSY) could be employed to measure the diffusion coefficient of the molecule in solution, which can be correlated with its effective hydrodynamic size and provide information on aggregation or complex formation. In the solid state, where the molecule may exist in different crystalline or amorphous forms, Solid-State NMR (ssNMR) becomes particularly valuable. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments could distinguish between different polymorphic forms by detecting subtle shifts in the ¹³C resonance signals caused by variations in crystal packing and intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Butyl -CH₃ ~0.9 Triplet
Butyl -CH₂- ~1.4 Sextet
Butyl -CH₂- ~1.7 Quintet
Butyl -O-CH₂- ~4.3 Triplet
Benzoyl -CH₃ ~2.4 Singlet
Aromatic Protons ~7.2 - 8.1 Multiplets

Note: This table represents predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₉H₂₁NO₃), this technique would confirm its molecular formula with high precision.

Tandem Mass Spectrometry (MS/MS) is used to map the fragmentation pathways of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of this compound would likely proceed through the cleavage of the ester and amide bonds, which are the most labile sites. Key fragmentation pathways would include the loss of the butoxy group, cleavage of the C-N amide bond, and fragmentation of the butyl chain. Mapping these pathways helps to confirm the molecule's connectivity and provides a structural fingerprint.

Table 2: Predicted Key Fragment Ions in Tandem MS of this compound

m/z (Mass/Charge) Proposed Fragment Structure/Loss
[M-C₄H₉O]+ Loss of the butoxy group
[M-C₄H₈]+ Loss of butene from the ester
[C₈H₇O]+ Formation of the 4-methylbenzoyl cation

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the specific vibrational modes of functional groups and is particularly useful for analyzing hydrogen bonding. In this compound, the N-H and C=O groups are involved in hydrogen bonding, which significantly influences its crystal packing.

The IR spectrum would show characteristic stretching frequencies for the N-H bond (typically around 3300 cm⁻¹), the ester C=O bond (around 1715 cm⁻¹), and the amide C=O bond (around 1650 cm⁻¹). The precise positions of these bands, especially the N-H and C=O stretches, are diagnostic of the strength and nature of hydrogen bonds. A shift to lower frequencies compared to non-hydrogen-bonded analogues indicates stronger hydrogen bonding. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Diffraction Studies for Crystalline Form Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of the crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Motifs

Single-crystal X-ray diffraction analysis of this compound reveals its precise molecular conformation and supramolecular assembly. The compound crystallizes in the monoclinic space group P2₁/n. The crystal structure confirms the presence of intermolecular N—H···O=C hydrogen bonds, which link adjacent molecules into chains. Specifically, the amide hydrogen atom acts as a donor to the carbonyl oxygen atom of the ester group of a neighboring molecule.

The molecule itself is not planar; there is a significant dihedral angle between the two benzene rings, contributing to a twisted conformation. The butyl chain exists in an extended, all-trans conformation. This detailed structural information is crucial for understanding the stability of the crystal lattice and for rationalizing the compound's physical properties, such as its melting point and solubility.

Table 3: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical formula C₁₉H₂₁NO₃
Formula weight 311.37
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 11.235(2) Å, b = 8.1182(16) Å, c = 18.513(4) Å
Volume 1681.3(6) ų
Z (Molecules per unit cell) 4

Powder X-ray Diffraction for Polymorphism and Amorphous Solid Dispersion Characterization

While single-crystal X-ray diffraction provides data on a perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing bulk crystalline material. The PXRD pattern serves as a unique fingerprint for a specific crystalline form. By comparing the experimental PXRD pattern of a bulk sample to the one simulated from single-crystal data, one can confirm the phase purity of the sample.

PXRD is the primary tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Although only one crystal form of this compound has been reported in detail, PXRD would be the method of choice to screen for other potential polymorphs that might arise under different crystallization conditions (e.g., different solvents, temperatures, or pressures). Furthermore, PXRD can be used to characterize amorphous solid dispersions, where the compound is dispersed in a polymer matrix in a non-crystalline state, by observing the absence of sharp diffraction peaks and the presence of a broad halo.

Conformational Dynamics and Rotational Isomerism

The dynamic nature of this compound arises from the rotation around the C-N amide bond, the C-C bond between the benzoyl carbonyl and its phenyl ring, and the C-O ester bond. This internal motion gives rise to different rotational isomers, or conformers, which can have distinct energy levels and may interconvert under certain conditions.

The conformational landscape of molecules like this compound is typically investigated using a combination of experimental techniques, most notably X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

In the solid state, the crystal structure of a closely related compound, isopropyl 4-aminobenzoate (B8803810), reveals that the molecule can adopt specific, well-defined conformations. researchgate.netnih.gov For instance, in the crystal lattice of isopropyl 4-aminobenzoate, two crystallographically independent molecules (A and B) are observed in the asymmetric unit, which exhibit different dihedral angles between the phenyl ring and the isopropyl substituent. researchgate.netnih.gov This indicates that even subtle packing forces in the crystal can influence the conformational preferences of the ester group. The crystal structure is often stabilized by a network of intermolecular hydrogen bonds, for example, between the amine (N-H) and carbonyl (C=O) or other nitrogen atoms, forming chain-like structures. researchgate.netnih.gov For this compound, a similar scenario would be expected, with the amide N-H group and the carbonyl oxygen atoms being key players in forming hydrogen-bonded networks in the solid state.

The following table summarizes the key experimental techniques and the type of information they provide for the conformational analysis of benzanilide-type structures.

Experimental TechniqueStateInformation ObtainedTypical Findings for Related Structures
Single-Crystal X-ray DiffractionSolidPrecise bond lengths, bond angles, dihedral angles, intermolecular interactions.Defined conformations influenced by crystal packing; formation of hydrogen-bonded networks. researchgate.netnih.gov
NMR SpectroscopySolutionInformation on rotational barriers, equilibrium between different conformers, through-space interactions (NOE).Restricted rotation around the amide C-N bond; presence of syn/anti conformers. mdpi.com

The substituents on the aromatic rings and the ester group play a crucial role in determining the conformational preferences of this compound. These effects can be both steric and electronic in nature.

The 4-methyl group on the benzoyl moiety is not expected to exert a strong steric hindrance that would significantly alter the planarity of the amide bond. However, its electron-donating nature can influence the electron density distribution across the amide linkage. In a series of pentafluorobenzoyl-based benzanilides, it was found that the conformational ratio in solution correlated linearly with the Hammett's σp value of the substituent on the anilide ring, highlighting the role of electronic interactions. nih.gov Specifically, repulsive interactions between the carbonyl group and an electron-rich aryl group can dictate the stable conformation. nih.gov

The rotational barrier around the C(sp²)-C(aryl) bond in benzamides is another important conformational parameter. For N-methylbenzamide, a model compound, computational studies have calculated a rotational barrier of 2.8-2.9 kcal/mol. acs.org The presence of ortho substituents on the arene can dramatically increase this barrier to 12-18 kcal/mol. acs.org In this compound, the absence of ortho substituents suggests that the rotation around the C-C bonds connecting the phenyl rings to the amide and ester groups will have relatively low energy barriers.

The following table summarizes the expected influence of the key substituents on the conformational preferences of this compound, based on studies of analogous compounds.

SubstituentPositionExpected Influence on ConformationReference to Analogous Systems
4-methyl groupBenzoyl ringMinimal steric effect. Electron-donating nature may influence the electronic character of the amide bond.The electronic nature of substituents on the anilide ring affects conformational ratios in benzanilides. nih.gov
Butyl groupEster functionProvides flexibility through rotation around C-C bonds. Influences the orientation of the ester group relative to the aromatic ring.The dihedral angle between the phenyl ring and the alkyl group of the ester is a key conformational parameter. researchgate.netnih.gov
Amide linkageCentral coreConfers planarity and a significant rotational barrier around the C-N bond due to partial double bond character.The rotational barrier in amides is a well-documented phenomenon. pressbooks.pub

Theoretical and Computational Investigations of Butyl 4 4 Methylbenzoyl Amino Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of butyl 4-[(4-methylbenzoyl)amino]benzoate. These methods provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

The distribution of electron density across the molecule can be quantified through methods like Mulliken population analysis. This analysis reveals the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen of the amide and ester groups, along with the amide nitrogen, are expected to be key sites for electrostatic interactions due to their significant partial charges.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory. Values are representative and derived from studies on analogous structures.

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Selected Mulliken Charges
Amide Oxygen (O1) -0.55 e
Ester Carbonyl Oxygen (O2) -0.58 e
Amide Nitrogen (N) -0.75 e

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

DFT calculations are highly effective in predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. uj.edu.pl The positions and intensities of the absorption bands in the calculated spectrum can be correlated with specific vibrational modes of the molecule's functional groups, such as the C=O stretching of the amide and ester, N-H stretching, and aromatic C-H vibrations. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and provides a detailed assignment of the observed spectral bands. uj.edu.pldtic.milumass.eduresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. modgraph.co.ukacs.orgescholarship.org These predictions are invaluable for assigning signals in experimentally obtained NMR spectra, aiding in the structural elucidation of the molecule and its conformers. nih.govmodgraph.co.uk

Table 2: Predicted Spectroscopic Data for Key Functional Groups Values are illustrative and based on typical DFT predictions for similar compounds.

Functional Group Predicted Vibrational Frequency (IR) Predicted ¹³C NMR Chemical Shift
Amide C=O 1675 cm⁻¹ ~168 ppm
Ester C=O 1720 cm⁻¹ ~165 ppm
Amide N-H 3350 cm⁻¹ N/A
Aromatic C-H 3050-3100 cm⁻¹ 115-135 ppm

Calculation of Reaction Pathways and Transition States in Model Systems

Quantum chemical methods can be used to model hypothetical chemical reactions involving this compound. A common reaction to study for such a molecule would be the base-catalyzed hydrolysis of the amide or ester bond, which is a fundamental process in organic chemistry. nih.govacs.org

Computational chemists can map the potential energy surface for the reaction, identifying the minimum energy pathway from reactants to products. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate. nih.govacs.org Such studies provide molecular-level insights into the reaction mechanism, for instance, by detailing the formation of a tetrahedral intermediate during the nucleophilic attack on the carbonyl carbon. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of the molecule, including its conformational flexibility and interactions with its environment over time. researchgate.netnih.gov

Exploration of Conformational Space and Energetic Minima

MD simulations can systematically explore this conformational space by simulating the molecule's movements over time. By sampling numerous conformations, it is possible to identify the most stable, low-energy structures (energetic minima). The planarity of the amide bond due to resonance typically restricts rotation, leading to distinct cis and trans isomers, with the trans form being significantly more stable in most cases. The orientation of the butyl group and the relative rotation of the two phenyl rings are also critical in determining the molecule's preferred three-dimensional structure.

Table 3: Illustrative Conformational Analysis of Key Dihedral Angles

Dihedral Angle Description Stable Conformer(s) Relative Energy
τ₁ (C-C-N-C) Rotation around Amide C-N bond ~180° (trans) 0 kcal/mol (Reference)
τ₂ (O=C-O-C) Rotation around Ester C-O bond ~180° (trans/Z) 0.2 kcal/mol

Analysis of Intermolecular Interactions and Self-Assembly Properties

MD simulations are particularly powerful for studying how molecules of this compound interact with each other and with solvent molecules. researchgate.nettandfonline.comresearchgate.net The simulations can reveal the specific sites and types of non-covalent interactions that govern its behavior in a condensed phase.

Key intermolecular forces include hydrogen bonding, where the amide N-H group can act as a donor and the carbonyl oxygens of both the amide and ester groups can act as acceptors. Furthermore, the two aromatic rings in the molecule can participate in π-π stacking interactions. researchgate.netnih.govnih.gov These interactions, where the electron-rich π systems of the rings align, can be a significant driving force for molecular aggregation. tandfonline.comresearchgate.net By analyzing the trajectories from MD simulations, researchers can predict whether the molecules are likely to self-assemble into ordered structures, such as stacks or sheets, in solution or in the solid state. researchgate.netrsc.org This understanding of self-assembly is crucial for materials science applications where the collective behavior of molecules determines the macroscopic properties of the material. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chitkara.edu.in These mathematical models are instrumental in predicting the behavior of new molecules and guiding the design of compounds with desired characteristics.

Predictive Models for Reactivity:

Predictive models for the chemical reactivity of this compound would likely focus on the susceptibility of its ester and amide functional groups to hydrolysis, aminolysis, or other nucleophilic substitution reactions. researchgate.netresearchgate.net The reactivity of these groups is influenced by the electronic environment of the molecule.

Key molecular descriptors that would be employed in building such a QSAR model include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. researchgate.netchitkara.edu.in A lower LUMO energy generally suggests a higher susceptibility to nucleophilic attack. Other relevant descriptors include partial atomic charges, dipole moment, and polarizability.

Steric Descriptors: These describe the three-dimensional arrangement of atoms. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) can influence the accessibility of the reactive sites to other reagents.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching in a molecule.

A hypothetical QSAR model for the hydrolysis rate of this compound and related compounds might take the form of a multiple linear regression (MLR) equation:

log(k_hydrolysis) = c0 + c1(LUMO) + c2(LogP) + c3*(Molecular Weight)

Where k_hydrolysis is the rate constant for hydrolysis, and c0, c1, c2, and c3 are regression coefficients determined from a training set of molecules.

Predictive Models for Stability:

The stability of this compound can be assessed in terms of its resistance to degradation under various conditions (e.g., thermal, photolytic, oxidative). QSPR models can be developed to predict stability by correlating structural descriptors with experimentally determined degradation rates or shelf-life.

Important descriptors for stability modeling would include:

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy of formation, and total energy can provide insights into the intrinsic stability of the molecule.

Bond Dissociation Energies: Calculating the energy required to break specific bonds can help identify the most likely points of degradation.

Electronic Properties: As with reactivity, electronic descriptors like HOMO-LUMO gap can indicate the molecule's susceptibility to oxidative or reductive degradation.

Illustrative Data for QSAR/QSPR Model Development:

Compound LogP LUMO Energy (eV) Molecular Weight (g/mol) Predicted Hydrolysis Rate Constant (log(k))
Butyl 4-aminobenzoate (B8803810) 2.9 -0.54 193.24 -3.5
Ethyl 4-aminobenzoate 1.9 -0.48 165.19 -4.2
Butyl 4-benzoylaminobenzoate 4.5 -1.21 297.35 -2.8
This compound 4.8 -1.25 311.38 -2.6
Propyl 4-[(4-methylbenzoyl)amino]benzoate 4.3 -1.24 297.35 -2.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors and predicted values that would be part of a QSAR/QSPR study.

QSPR models can also be developed to predict the spectroscopic properties of molecules like this compound. This is particularly useful for identifying unknown compounds or for confirming the structure of a synthesized molecule. Computational methods, particularly Density Functional Theory (DFT), are often used to calculate theoretical spectra that can be correlated with experimental data. mdpi.comresearchgate.net

Predicting NMR Spectra:

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the local electronic environment of each nucleus. QSPR models can be developed to predict ¹H and ¹³C NMR chemical shifts by correlating them with calculated electronic properties, such as local atomic charges and magnetic shielding tensors.

Predicting Vibrational Spectra (IR and Raman):

The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can be used to compute these vibrational frequencies and their intensities. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands can be made. For this compound, key vibrational modes would include the C=O stretching of the ester and amide groups, N-H stretching and bending of the amide, and various aromatic C-H and C=C vibrations.

Illustrative Correlation of Calculated and Experimental Spectroscopic Data:

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹) (DFT) Experimental Frequency (cm⁻¹) (FT-IR)
N-H (Amide) Stretching 3350 3345
C-H (Aromatic) Stretching 3100-3000 3080-3020
C-H (Aliphatic) Stretching 2980-2850 2960-2870
C=O (Ester) Stretching 1715 1710
C=O (Amide I) Stretching 1670 1665
C=C (Aromatic) Stretching 1600-1450 1595, 1510, 1440
N-H (Amide II) Bending 1550 1545
C-O (Ester) Stretching 1280 1275

Note: The data in this table is hypothetical and serves to illustrate how theoretical calculations can be correlated with experimental spectroscopic results for structural elucidation.

By leveraging these computational approaches, a comprehensive understanding of the chemical behavior and properties of this compound can be achieved, even in the absence of extensive experimental data for this specific molecule. These theoretical investigations are invaluable for guiding future research, including the design of new derivatives with tailored properties.

Chemical Reactivity, Derivatization, and Role As a Synthetic Intermediate

Comprehensive Studies of Chemical Stability and Degradation Pathways in Aprotic and Protic Solvents

The stability of butyl 4-[(4-methylbenzoyl)amino]benzoate is contingent on the nature of the solvent and the presence of acidic or basic catalysts. In neutral aprotic solvents, the compound exhibits considerable stability. However, in protic solvents, particularly under non-neutral pH conditions, it is susceptible to degradation.

Mechanism of Ester Hydrolysis and Amide Cleavage under Acidic and Basic Conditions

The primary degradation pathways for this compound involve the cleavage of its ester and amide linkages.

Under acidic conditions , the initial step is the protonation of the carbonyl oxygen of the ester group, which enhances its electrophilicity. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of butanol results in the formation of 4-[(4-methylbenzoyl)amino]benzoic acid. The amide bond is generally more stable to acid hydrolysis than the ester bond and requires more forcing conditions to cleave. If sufficient acid and heat are applied, protonation of the amide carbonyl will occur, followed by nucleophilic attack by water, leading to the eventual formation of 4-aminobenzoic acid and 4-methylbenzoic acid.

In basic media , the ester linkage is readily cleaved via saponification. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the butoxide ion yields 4-[(4-methylbenzoyl)amino]benzoate and butanol. The resulting carboxylate is resistant to further nucleophilic attack. The amide bond is significantly more resistant to base-catalyzed hydrolysis due to the poorer leaving group ability of the amide anion. Cleavage of the amide would require harsh conditions, leading to 4-aminobenzoate (B8803810) and 4-methylbenzoate.

ConditionLinkage CleavedPrimary Products
Acidic (mild)Ester4-[(4-methylbenzoyl)amino]benzoic acid, Butanol
Acidic (harsh)Ester and Amide4-aminobenzoic acid, 4-methylbenzoic acid, Butanol
BasicEster4-[(4-methylbenzoyl)amino]benzoate, Butanol

Oxidation and Reduction Chemistry of Aromatic Rings and Functional Groups

The aromatic rings and functional groups of this compound are subject to oxidation and reduction reactions. The methyl group on the benzoyl ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate or chromic acid, which would convert it to a carboxylic acid, forming butyl 4-[(4-carboxybenzoyl)amino]benzoate. The aromatic rings themselves can be oxidized under very harsh conditions, leading to ring opening and degradation.

Reduction reactions can also be employed to modify the molecule. Catalytic hydrogenation, for instance, could potentially reduce the aromatic rings to their corresponding cycloalkane structures, although this would require high pressures and specialized catalysts. More selective reductions can target the carbonyl groups. However, the reduction of ester and amide carbonyls typically requires powerful reducing agents like lithium aluminum hydride. Such a reaction would likely reduce both the ester and the amide, yielding {4-[(4-methylbenzyl)amino]phenyl}methanol.

Functionalization and Derivatization Strategies for Novel Compound Synthesis

The structure of this compound offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution on Aromatic Moieties

Both aromatic rings of the molecule are activated towards electrophilic aromatic substitution, although the directing effects of the substituents differ. The aminobenzoate ring is activated by the nitrogen atom of the amide, which is an ortho-, para-director. However, the para position is already substituted, meaning electrophilic attack would be directed to the positions ortho to the amino group (positions 2 and 6). The butyl ester group is a deactivating meta-director.

The methylbenzoyl ring is activated by the methyl group, which is an ortho-, para-director. The para position is occupied by the carbonyl group of the amide. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the methyl group (positions 2' and 6'). The amide linkage itself can influence the reactivity of both rings.

ReagentReaction TypePotential Product(s)
HNO₃/H₂SO₄NitrationButyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate and/or Butyl 2-nitro-4-[(4-methylbenzoyl)amino]benzoate
Br₂/FeBr₃BrominationButyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate and/or Butyl 2-bromo-4-[(4-methylbenzoyl)amino]benzoate
SO₃/H₂SO₄SulfonationButyl 4-[(4-methyl-3-sulfobenzoyl)amino]benzoate and/or Butyl 2-sulfo-4-[(4-methylbenzoyl)amino]benzoate

Modifications at the Butyl Ester and Amide Linkage Positions

The butyl ester can be modified through transesterification reactions. By heating the compound in the presence of a different alcohol and an acid or base catalyst, the butyl group can be exchanged for other alkyl or aryl groups, allowing for the fine-tuning of properties such as solubility and melting point.

The amide linkage can also be a site for modification. For instance, N-alkylation could be achieved by deprotonating the amide nitrogen with a strong base followed by reaction with an alkyl halide. This would, however, be a challenging transformation due to the potential for competing reactions at other sites.

Synthesis of Structurally Related Analogs for Chemical Property Modulation

The synthesis of structurally related analogs can be achieved by varying the starting materials. For example, by using different acyl chlorides in the initial synthesis, the 4-methylbenzoyl moiety can be replaced with other substituted or unsubstituted benzoyl groups. Similarly, utilizing different amino esters would allow for variation of the ester group and the substitution pattern on the aminobenzoate ring. This modular approach enables the systematic modification of the molecule's chemical properties for various applications.

Application as a Key Intermediate in Multi-Step Organic Synthesis

This compound is a bespoke chemical entity that, while not extensively documented in mainstream chemical literature, holds significant potential as a key intermediate in multi-step organic synthesis. Its structural framework, featuring a butyl ester, an amide linkage, and two distinct aromatic rings, provides a versatile platform for the construction of more complex molecules. The strategic placement of functional groups allows for a variety of chemical transformations, making it a valuable building block for chemists in both academia and industry.

Preparation of Complex Pharmaceutical Precursors or Material Building Blocks

The core structure of this compound is analogous to scaffolds found in numerous biologically active compounds and advanced materials. Derivatives of 4-aminobenzoic acid (PABA), the parent amine for this compound, are recognized as crucial building blocks in the pharmaceutical industry due to their structural versatility and their ability to be substituted at both the amino and carboxyl groups. nih.govresearchgate.net This adaptability makes them ideal for creating a diverse range of novel molecules with potential therapeutic applications. nih.govresearchgate.net Aromatic polyamides, a class of materials to which this compound belongs, are fundamental components of heat- and impact-resistant fabrics and are also found in various microbial natural products. nih.gov

The synthesis of complex pharmaceutical precursors can be envisaged through modifications of the this compound molecule. For instance, the butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols to build larger molecular architectures. The 4-methylbenzoyl group offers a site for further functionalization, such as benzylic bromination followed by nucleophilic substitution, to introduce additional complexity. This strategic derivatization is a common approach in the synthesis of novel therapeutic agents.

In the realm of materials science, aminobenzoic acid derivatives are of interest for the development of novel polymers and liquid crystals. The rigid nature of the N-aroyl aminobenzoate core can impart desirable thermal and mechanical properties to polymeric materials. The potential for this compound to act as a monomer or a key building block in the synthesis of such materials is an area ripe for exploration.

To illustrate the potential synthetic utility, the following table outlines hypothetical precursors that could be synthesized from this compound:

Precursor TargetSynthetic TransformationPotential Application Area
4-[(4-Methylbenzoyl)amino]benzoic acidEster HydrolysisPharmaceutical synthesis, Polymer synthesis
Butyl 4-[(4-(bromomethyl)benzoyl)amino]benzoateBenzylic BrominationIntroduction of a reactive handle for further derivatization
N-(4-(Butoxycarbonyl)phenyl)-4-methylbenzamideN-Alkylation/ArylationModification of electronic properties for materials science

Strategic Integration into Divergent Synthetic Routes

A key advantage of a versatile intermediate like this compound is its potential for integration into divergent synthetic strategies. From this single starting material, a chemist can access a variety of downstream products by selectively targeting its different functional groups. This approach is highly efficient in generating chemical libraries for drug discovery or for screening new materials with desired properties.

One possible divergent route could begin with the selective reduction of the ester to a primary alcohol, yielding {4-[(4-methylbenzoyl)amino]phenyl}methanol. This alcohol could then undergo a range of transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. Alternatively, the amide bond could be cleaved under harsh conditions to liberate butyl 4-aminobenzoate and 4-methylbenzoic acid, which could then be used in other synthetic pathways.

The aromatic rings themselves present opportunities for electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The interplay of the electron-donating amino group (via the amide) and the electron-withdrawing ester group influences the reactivity of the aniline-derived ring, while the methyl group on the second ring also directs substitution.

The following table provides a conceptual overview of divergent synthetic possibilities:

Reaction TypeTarget Functional GroupPotential Product Class
Ester ReductionButyl EsterAmino-amide alcohols
Amide CleavageAmide LinkageSubstituted anilines and benzoic acids
Electrophilic Aromatic SubstitutionAromatic RingsFurther functionalized aromatic compounds
Cross-Coupling Reactions (e.g., Suzuki, Heck)(after conversion of a group to a halide)Bi-aryl and stilbene derivatives

The strategic application of protecting groups would be crucial in many of these synthetic routes to ensure that reactions occur at the desired position. The ability to orchestrate a series of reactions on the this compound scaffold underscores its potential as a valuable and versatile intermediate in the synthesis of complex organic molecules.

Advanced Analytical Methodologies for Characterization and Quantification in Non Biological Systems

Development of High-Performance Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental for separating butyl 4-[(4-methylbenzoyl)amino]benzoate from its starting materials, by-products, and degradation products. The development of high-resolution techniques is critical for accurate purity assessment and the comprehensive profiling of impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the analysis of this compound due to its high resolution, speed, and sensitivity. The development of a robust UHPLC method involves the systematic optimization of several key parameters to achieve efficient separation of the main compound from any potential impurities.

A typical approach would employ reversed-phase chromatography, leveraging the non-polar nature of the compound. Columns packed with sub-2 µm particles, such as C18 or phenyl-hexyl columns, provide superior separation efficiency. The mobile phase composition is a critical factor, often consisting of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution. The aqueous phase is commonly acidified with formic acid or phosphoric acid to ensure sharp peak shapes for the analyte and its potential impurities. sielc.comsielc.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and specificity for the intended application. Impurity profiling involves identifying and quantifying any related substances, which may include unreacted starting materials such as 4-aminobenzoic acid butyl ester and 4-methylbenzoyl chloride, or by-products from side reactions.

Interactive Table 1: Illustrative UHPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 100 mm x 2.1 mm, 1.8 µm Provides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape and is MS-compatible.
Mobile Phase B Acetonitrile Common organic solvent for reversed-phase chromatography.
Gradient 50% to 95% B over 10 minutes Ensures elution of both polar and non-polar compounds.
Flow Rate 0.4 mL/min Optimized for small particle size columns.
Column Temp. 40 °C Improves peak symmetry and reduces viscosity.
Detection UV at 254 nm Wavelength for detecting aromatic compounds.
Injection Vol. 2 µL Standard volume for minimizing band broadening.

For the analysis of potentially volatile impurities or for alternative separation selectivity, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer valuable capabilities.

Gas Chromatography (GC): Direct GC analysis of this compound may be challenging due to its relatively high molecular weight and low volatility. However, GC is highly effective for monitoring volatile starting materials or for analyzing the compound after a derivatization step. researchgate.net For instance, hydrolysis followed by silylation of the resulting carboxylic acid and amine could be employed. A typical GC method would utilize a capillary column, such as a BP-5 (5% phenyl polysiloxane), which separates compounds based on their boiling points and interactions with the stationary phase. rjstonline.com A fast capillary GC method with nitrogen-selective detection has been described for the quantification of the related compound n-butyl-p-aminobenzoate in plasma, highlighting the potential of GC for sensitive analysis. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a small percentage of an organic co-solvent like methanol. uva.es SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. uva.es It is particularly well-suited for the separation of complex mixtures and chiral compounds. fagg.be For this compound, SFC could provide a unique separation selectivity compared to HPLC, potentially resolving impurities that are difficult to separate by reversed-phase methods. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure. uva.es

Interactive Table 2: Comparison of GC and SFC Parameters

Parameter Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Mobile Phase Inert Gas (e.g., Helium, Nitrogen) Supercritical CO2 with co-solvent (e.g., Methanol)
Column Capillary column (e.g., 30 m x 0.32 mm) Packed column (similar to HPLC columns)
Temperature Oven programming (e.g., 70°C to 300°C) Typically lower (e.g., 40°C)
Pressure Low High (e.g., 100-400 bar)
Detection FID, MS, NPD UV, MS
Application Volatile impurities, derivatized analyte High-throughput screening, orthogonal separation

To achieve the highest levels of sensitivity and selectivity, chromatographic systems are often coupled with mass spectrometry (MS). These "hyphenated" techniques are essential for the unambiguous identification and quantification of trace-level impurities.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for analyzing complex samples. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), a specific precursor ion corresponding to the mass of this compound is selected, fragmented, and specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of co-eluting matrix components. nih.gov

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Similar to LC-MS/MS, this technique couples the separation power of GC with the detection capabilities of tandem mass spectrometry. rjstonline.com It is particularly useful for the analysis of volatile or semi-volatile compounds in complex mixtures. jmchemsci.com GC-MS can provide detailed structural information from the fragmentation patterns of compounds upon electron impact (EI) ionization, aiding in the identification of unknown impurities. nih.gov

Interactive Table 3: Example Mass Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Analysis Mode
This compound [M+H]⁺ Fragment 1 SRM (Positive Ion)
This compound [M+H]⁺ Fragment 2 SRM (Positive Ion)
Potential Impurity 1 [M+H]⁺ Fragment 3 SRM (Positive Ion)
Potential Impurity 2 [M+H]⁺ Fragment 4 SRM (Positive Ion)

Quantitative Spectroscopic Methods in Chemical Process Monitoring and Quality Control

Spectroscopic methods offer rapid and often non-destructive analysis, making them highly suitable for in-process monitoring and final product quality control.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of a chemical substance without the need for an identical reference standard. The principle of qNMR lies in the direct proportionality between the integrated intensity of a resonance signal and the number of nuclei contributing to that signal.

To perform a qNMR analysis of this compound, a certified internal standard with a known purity is added in a precise amount to a known mass of the sample. The sample is dissolved in a suitable deuterated solvent, and the ¹H NMR spectrum is acquired under specific, optimized conditions to ensure quantitative accuracy (e.g., long relaxation delays). By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision. nih.gov For this compound, signals corresponding to the butyl chain protons or the aromatic protons that are distinct from the internal standard's signals would be chosen for integration.

Interactive Table 4: Hypothetical ¹H qNMR Data for Purity Calculation

Signal Source Chemical Shift (ppm) Number of Protons Integral Value
Analyte (Aromatic H) 7.5 - 8.0 4 5.20
Internal Standard (e.g., Maleic Anhydride) 7.10 2 2.50

Calculation of purity would involve the molar masses of the analyte and standard, their weighed masses, and the ratio of their integrals normalized by the number of protons.

UV-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are valuable tools for real-time, in-situ monitoring of chemical processes. These techniques are rapid, non-destructive, and can be implemented using fiber-optic probes directly within a reactor or pipeline.

The UV-Vis spectrum of this compound is characterized by strong absorptions in the UV region due to the electronic transitions within its aromatic structure. researchgate.net NIR spectroscopy measures overtones and combination bands of molecular vibrations, providing information about the chemical composition of the sample.

However, the spectra obtained from these methods, especially NIR, are often complex with broad, overlapping peaks. Chemometrics, which involves the use of multivariate statistical methods, is essential to extract meaningful quantitative information. A chemometric model is built by collecting spectra from a series of samples with known concentrations or purity levels (a "training set"). Techniques like Principal Component Regression (PCR) or Partial Least Squares (PLS) regression are then used to create a correlation between the spectral data and the property of interest. Once validated, this model can be used to predict the concentration or purity of new, unknown samples in real-time from their spectra. This approach is highly effective for monitoring reaction progress, ensuring consistency between batches, and for rapid quality control checks.

Interactive Table 5: Steps for Developing a Chemometric Model

Step Description Purpose
1. Calibration Set Design Prepare samples with varying concentrations of the analyte and expected impurities. To cover the expected range of variability in the process.
2. Spectral Acquisition Collect UV-Vis or NIR spectra for all calibration samples under controlled conditions. To generate the raw data for model building.
3. Data Pre-processing Apply mathematical transformations (e.g., derivatives, smoothing) to the spectra. To remove irrelevant variations like baseline shifts and noise.
4. Model Building Use multivariate algorithms (e.g., PLS) to correlate spectral data with known values. To create the predictive quantitative model.
5. Model Validation Test the model's predictive ability using an independent set of samples. To ensure the model is accurate, robust, and reliable.

Solid-State Analytical Techniques for Form Characterization and Stability

The solid-state properties of a chemical compound are critical to its stability, manufacturability, and performance. For this compound, a comprehensive understanding of its solid forms is essential. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS) provide invaluable insights into the thermal behavior, stability, and hygroscopicity of its solid forms.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior of Solid Forms

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques used to characterize the thermal properties of materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing events such as melting, crystallization, and glass transitions. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition.

While specific experimental data for this compound is not extensively available in publicly accessible literature, the thermal behavior of structurally related benzoate (B1203000) esters can provide an illustrative framework. For instance, studies on similar aromatic esters demonstrate the utility of these techniques. A typical DSC thermogram for a crystalline organic solid would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the specific crystalline form.

Thermogravimetric analysis complements DSC by indicating the temperature at which the compound begins to degrade. For a stable compound like this compound, one would expect to see no significant mass loss until a relatively high temperature, at which point a sharp decrease in mass would signify thermal decomposition.

Illustrative Thermal Analysis Data for a Hypothetical Solid Form of this compound

ParameterValueDescription
DSC Onset Temperature 155 °CThe temperature at which the melting process begins.
DSC Peak Temperature 160 °CThe temperature at which the maximum rate of melting occurs.
Enthalpy of Fusion (ΔHf) 35 kJ/molThe amount of energy required to melt the solid form.
TGA Onset of Decomposition 250 °CThe temperature at which significant thermal degradation and mass loss start.

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, due to the absence of specific published data for this compound.

Dynamic Vapor Sorption (DVS) for Hygroscopicity and Hydrate/Solvate Formation

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) at a constant temperature. This analysis is crucial for determining the hygroscopicity of a compound, which is its tendency to absorb moisture from the atmosphere. Excessive water uptake can lead to physical and chemical instability, affecting the material's properties and performance.

A DVS experiment on this compound would involve subjecting a sample to a programmed humidity cycle, typically from a low RH (e.g., 0%) to a high RH (e.g., 95%) and back down. The resulting sorption-desorption isotherm provides key information:

Hygroscopicity Classification: The amount of water absorbed at a specific RH (commonly 75% or 80%) allows for classification (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Hysteresis: Differences between the sorption and desorption curves can indicate changes in the solid form or slow kinetics of water diffusion.

Hydrate/Solvate Formation: A sharp, step-like increase in mass at a specific critical humidity may suggest the formation of a hydrate, a crystalline form containing water molecules.

Illustrative Dynamic Vapor Sorption Profile for this compound

Relative Humidity (%)Mass Change (%) - SorptionMass Change (%) - DesorptionObservations
00.000.05Initial dry mass established.
200.080.12Minor surface adsorption.
400.150.18Continued low water uptake.
600.250.28Indicates slight hygroscopicity.
800.400.42Total uptake suggests the material is slightly hygroscopic.
950.600.60Maximum water uptake at high humidity.

Note: This data is hypothetical and for illustrative purposes. The results would classify the compound as slightly hygroscopic, with minimal hysteresis, suggesting no formation of a stable hydrate under the tested conditions.

Future Directions and Emerging Research Avenues for Butyl 4 4 Methylbenzoyl Amino Benzoate Chemistry

Exploration of Sustainable and Catalytic Synthesis Methodologies

The traditional synthesis of aromatic amides like Butyl 4-[(4-methylbenzoyl)amino]benzoate often involves stoichiometric coupling reagents, which can generate significant chemical waste. Future research will likely pivot towards more sustainable and atom-economical catalytic methods.

Key research targets in this area include:

Direct Amidation Reactions: Investigating catalytic systems that enable the direct coupling of butyl 4-aminobenzoate (B8803810) with p-toluic acid or its esters, thereby avoiding the pre-activation of the carboxylic acid and reducing byproduct formation.

Novel Catalysts: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper, manganese) as alternatives to precious metal catalysts (e.g., palladium, rhodium) for the amidation process.

Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to more environmentally benign solvents such as ionic liquids, deep eutectic solvents, or even solvent-free melt conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, better process control, higher yields, and easier scalability compared to batch production.

Table 1: Comparison of Potential Catalytic Systems for Amide Synthesis

Catalyst Type Potential Advantages Research Challenges
Boronic Acid Catalysts Mild reaction conditions, high functional group tolerance. Catalyst loading, regeneration, and cost.
Transition Metal Catalysts (Fe, Cu) Low cost, low toxicity, diverse reactivity. Sensitivity to air and moisture, ligand design for selectivity.
Biocatalysts (e.g., Lipases) High selectivity, biodegradable, operates in mild conditions. Substrate scope limitations, enzyme stability, and cost.

Advanced Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and guiding the synthesis of new derivatives with enhanced functionalities. For this compound, computational studies can accelerate the discovery of new applications.

Future computational research could focus on:

Structure-Property Relationships: Using Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models to understand how modifications to the molecular structure (e.g., changing the butyl group, altering substituents on the aromatic rings) affect key chemical properties like UV absorption, thermal stability, and solubility.

Designing for Specific Functions: Tailoring derivatives for specific applications. For instance, computational screening could identify modifications that enhance UV-A or UV-B absorption, suggesting potential as a UV stabilizer in polymers.

Solubility Prediction: Employing computational models to predict the solubility of derivatives in various solvents, which is crucial for formulation and application in materials science.

Table 2: Computational Parameters for Designing Novel Derivatives

Computational Method Target Property Key Parameters for Investigation
Density Functional Theory (DFT) Electronic Properties (e.g., HOMO/LUMO gap, UV-Vis spectra) Functional and basis set selection, solvent modeling.
Molecular Dynamics (MD) Thermal Stability, Conformational Analysis Force field choice, simulation time, temperature and pressure conditions.

Integration into Advanced Materials Science as a Building Block

The rigid, aromatic structure of this compound makes it an interesting candidate as a building block (monomer or additive) in advanced materials.

Potential avenues for materials science integration include:

Polymers: Incorporating the molecule into polymer backbones, particularly polyamides or polyesters, could impart specific properties such as enhanced thermal stability, UV resistance, or specific optical characteristics. Research would involve synthesizing polymerizable derivatives and characterizing the resulting materials.

Liquid Crystals: The rod-like shape of the molecule suggests potential for use in liquid crystalline materials. By modifying the terminal groups (e.g., replacing the butyl group with a longer alkyl chain), it may be possible to induce liquid crystalline phases. These materials are crucial for display technologies and optical sensors.

Organic Pigments and Dyes: While the parent compound is colorless, strategic substitution on the aromatic rings could lead to the development of novel colorants with high thermal and photostability for use in plastics, coatings, and inks.

Development of Innovative Analytical Techniques for Process Control and Environmental Fate Studies

Robust analytical methods are essential for optimizing synthesis and understanding the environmental behavior of chemical compounds. Research in this area would move beyond standard characterization.

Future analytical developments could include:

In-situ Process Monitoring: Implementing Process Analytical Technology (PAT) using techniques like Raman or near-infrared (NIR) spectroscopy to monitor the synthesis of this compound in real-time. This allows for precise control over reaction parameters, leading to improved yield and purity.

Advanced Chromatographic Methods: Developing highly sensitive and selective methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for the trace-level detection of the compound and its potential degradation products in environmental matrices.

Environmental Transformation Studies: Designing laboratory experiments that simulate environmental conditions (e.g., exposure to sunlight, water) to study the abiotic degradation pathways of the compound. This involves identifying transformation products using advanced analytical techniques to build a comprehensive picture of its environmental persistence and fate, excluding biological interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing butyl 4-[(4-methylbenzoyl)amino]benzoate, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling 4-methylbenzoyl chloride with 4-aminobenzoic acid derivatives, followed by esterification with butanol. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Purity optimization requires strict control of stoichiometry, reaction time (12–24 hours), and post-synthesis characterization via ¹H/¹³C NMR and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzoyl and benzoate moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~168 ppm) .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in ethanol, and insoluble in water. Stability is pH-dependent: hydrolyzes in strong acidic/basic conditions (pH <2 or >10) but remains stable in neutral buffers .

Advanced Research Questions

Q. How does the 4-methylbenzoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing benzoyl group activates the amide nitrogen for nucleophilic attack, while the methyl substituent sterically hinders para positions. This duality affects regioselectivity in reactions with amines or thiols, favoring ortho-substitution in aromatic systems . Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) can quantify these effects .

Q. What biological targets are implicated in the antitumor activity of structurally related benzoate esters?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Tetrazole-containing analogs (e.g., ) inhibit topoisomerase II by mimicking DNA base pairs, disrupting replication.
  • Receptor Binding : The benzoate ester backbone may interact with tyrosine kinase receptors via hydrogen bonding (amide NH to receptor carboxylates) .
    • Validation : Use in vitro assays (MTT for cytotoxicity) and molecular docking to map binding sites on target proteins .

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility in aqueous vs. lipid environments, explaining variability in cell permeability .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify reactive hotspots (e.g., amide carbonyl for nucleophilic attack) .
    • Case Study : Conflicting IC₅₀ values in cancer cell lines may arise from solvent-dependent aggregation; MD can simulate aggregation propensity .

Q. What experimental strategies address discrepancies in stability data under oxidative conditions?

  • Resolution :

  • Controlled Oxidation Studies : Use H₂O₂ or meta-chloroperbenzoic acid at incremental concentrations (0.1–5 mM) to track degradation via LC-MS.
  • Radical Scavenger Tests : Add antioxidants (e.g., BHT) to reaction mixtures to isolate oxidation pathways .
    • Data Interpretation : Compare Arrhenius plots for degradation rates across temperatures to identify dominant mechanisms (hydrolysis vs. oxidation) .

Methodological Considerations

  • Synthetic Challenges : Competing esterification/amide hydrolysis requires anhydrous conditions and inert atmospheres. Use Schlenk lines for moisture-sensitive steps .
  • Biological Assay Design : Include positive controls (e.g., cisplatin for antitumor assays) and validate results across ≥3 cell lines to mitigate variability .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water impacts ester stability .

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Feasible Synthetic Routes

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butyl 4-[(4-methylbenzoyl)amino]benzoate
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butyl 4-[(4-methylbenzoyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.